5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and glycine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A close analogue with similar structural features.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and a different heterocyclic core.
Uniqueness
5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical and biological properties
Properties
CAS No. |
6970-26-9 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
IYHQJCNXRFWABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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